2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYLSRDZWDDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indolinyl intermediate: Starting from indole, the indolinyl group can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Thiophenyl group attachment: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Benzamide formation: The final step involves the formation of the benzamide by reacting the intermediate with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Structure
- IUPAC Name : 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Molecular Formula : C21H18ClN3O3S
- Molecular Weight : 427.9 g/mol
- CAS Number : 898407-39-1
The structure consists of a benzamide core substituted with a chlorine atom and features both indoline and thiophene moieties. These components are known for their biological activity, contributing to the compound's potential efficacy in medicinal applications.
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit promising antiviral properties. For instance, certain derivatives have shown superior efficacy against viral infections when compared to standard antiviral drugs like ribavirin. These compounds inhibit viral RNA polymerase activity, suggesting potential applications in treating viral diseases such as hepatitis C .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives containing thiophene and indoline structures can reduce cell viability in human leukemia and melanoma cells, inducing apoptosis through various mechanisms . The unique combination of functional groups may enhance interactions with biological targets involved in cancer progression.
Antimicrobial Activity
The presence of the sulfonamide group in related compounds has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that This compound could be explored for developing new antimicrobial agents .
Neuroprotective Effects
Some studies have suggested that indoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for researching the compound's potential in treating neurodegenerative diseases .
Synthetic Routes
The synthesis of This compound typically involves multi-step reactions:
- Formation of Indoline Moiety : Indoline can be synthesized from indole through reduction processes.
- Thiophene Substitution : The thiophene ring is introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Chlorination and Benzamide Formation : The final steps involve chlorination at the appropriate position on the benzene ring followed by the formation of the benzamide linkage.
These synthetic strategies are crucial for optimizing yields and ensuring the purity of the final product.
Case Study 1: Antiviral Efficacy
A study published in Molecules highlighted a series of indoline-thiophene derivatives that demonstrated significant antiviral activity against hepatitis C virus (HCV). The lead compound showed an IC50 value significantly lower than existing treatments, indicating its potential as a new antiviral agent .
Case Study 2: Anticancer Activity
Research documented in PMC reported on thiadiazole derivatives that exhibited strong anticancer effects across multiple cancer models, including leukemia and melanoma. The study emphasized the importance of structural modifications in enhancing biological activity, which is relevant for compounds like This compound .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the benzamide scaffold but differ in substituents, influencing their physicochemical and biological properties:
Comparative Analysis
Physicochemical Properties
- Lipophilicity: The thiophene and indoline groups in the target compound increase logP compared to analogs with polar substituents (e.g., ZVT’s triazole and fluorophenoxy groups). The methoxyindole derivative () has lower lipophilicity due to the electron-donating methoxy group.
- Hydrogen Bonding: The indoline NH in the target compound provides hydrogen bond donor capacity, absent in ZVT’s triazole or the methoxyindole analog. This may enhance target binding specificity .
Biological Activity
2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural features, including an indoline moiety and a thiophene ring, suggest diverse interactions with biological targets, which may lead to various therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN3O3S, with a molecular weight of 427.9 g/mol. The presence of the chlorine atom enhances its electrophilicity, while the indoline and thiophene rings contribute to its unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O3S |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 898407-39-1 |
Biological Activity Overview
Preliminary studies indicate that compounds containing indoline and thiophene rings exhibit a range of biological activities, including:
- Anticancer Activity : Research suggests that the compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.
- Antimicrobial Properties : The compound's structure may confer antibacterial and antifungal activities, although specific targets remain to be fully elucidated .
- Neuroprotective Effects : Potential neuroprotective properties have been suggested based on its ability to modulate cellular stress responses .
The exact biological mechanisms of action for this compound are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors associated with various physiological responses.
- Cellular Stress Response : The compound may enhance the viability of cells under stress conditions, particularly in pancreatic β-cells exposed to endoplasmic reticulum (ER) stress .
Anticancer Activity
A study demonstrated that derivatives of benzamide compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The maximum activity was measured as a percentage rescue from treatment-induced reduction in cell viability, with EC50 values indicating potent activity at low concentrations .
Antimicrobial Activity
Research into antimicrobial properties revealed that compounds with similar structures displayed varying degrees of activity against common pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 100 µg/mL against E. coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (μM) |
|---|---|---|
| 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide | Anticancer | 0.15 ± 0.01 |
| N-(3-cyanothiophen-2-yl)-4-nitrobenzamide | Antimicrobial | 100 µg/mL |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Neuroprotective | 0.1 ± 0.01 |
Table 2: Structural Features and Their Implications
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Indoline + Thiophene + Benzamide core | Enhanced electrophilicity and diverse interactions |
| N-(3-cyanothiophen-2-yl)-4-nitrobenzamide | Thiophene + Nitro group | Different electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
